molecular formula C11H11ClN2S B14759173 5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine

5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine

Cat. No.: B14759173
M. Wt: 238.74 g/mol
InChI Key: HBGRZMKMMFFXAP-UHFFFAOYSA-N
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Description

5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chloro-substituted phenyl ring and two methyl groups attached to the phenyl ring, making it a unique derivative of thiazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thioamides. For instance, 4-chloro-2,6-dimethylphenyl bromide can react with thiourea under basic conditions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Scientific Research Applications

5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

5-(4-chloro-2,6-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2S/c1-6-3-8(12)4-7(2)10(6)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14)

InChI Key

HBGRZMKMMFFXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CN=C(S2)N)C)Cl

Origin of Product

United States

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